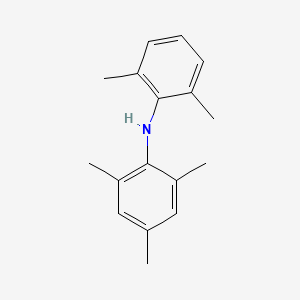

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline

CAS No.: 68014-58-4

Cat. No.: VC17341684

Molecular Formula: C17H21N

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68014-58-4 |

|---|---|

| Molecular Formula | C17H21N |

| Molecular Weight | 239.35 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline |

| Standard InChI | InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3 |

| Standard InChI Key | NLXYMNARXOOBEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C |

Introduction

Chemical Identity and Structural Features

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS: 68014-58-4) has the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . The compound features three methyl groups on the central aromatic ring (2,4,6-positions) and two additional methyl groups on the N-bound phenyl ring (2,6-positions), creating a highly hindered environment around the nitrogen atom (Fig. 1). This steric bulk influences its reactivity, solubility, and ability to coordinate with transition metals .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N | |

| Molecular Weight | 239.36 g/mol | |

| Exact Mass | 239.167 g/mol | |

| LogP (Partition Coefficient) | 5.05 | |

| PSA (Polar Surface Area) | 12.03 Ų |

The compound’s high LogP value indicates strong lipophilicity, making it soluble in organic solvents like toluene and dichloromethane but insoluble in water .

Synthesis Methodologies

Palladium-Catalyzed Coupling Reactions

Krinsky et al. (2014) developed a palladium-catalyzed coupling method to synthesize N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline with 97% yield . The reaction involves Buchwald-Hartwig amination between 2,6-dimethylbromobenzene and 2,4,6-trimethylaniline using a palladium-Xantphos catalyst system. Key conditions include:

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃

Modified Ullmann Reaction

Urgaonkar et al. (2003) achieved 98% yield via a copper-free Ullmann coupling using 2,6-dimethyliodobenzene and 2,4,6-trimethylaniline in the presence of potassium tert-butoxide and a palladium catalyst . The absence of copper reduces side reactions, enhancing selectivity for the sterically hindered product .

Table 2: Comparative Synthesis Routes

Applications in Catalysis and Materials Science

Ligand Design for Transition Metal Complexes

The steric bulk of N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline makes it ideal for stabilizing low-coordination-state metal complexes. Hill et al. (2006) utilized this compound to synthesize palladium catalysts for Suzuki-Miyaura cross-couplings, achieving turnover numbers (TONs) >10,000 in aryl bromide couplings . The hindered environment prevents catalyst deactivation via dimerization .

Pharmaceutical Intermediates

The compound’s amine group serves as a building block for histamine H₃ receptor antagonists. Its rigidity and lipophilicity enhance blood-brain barrier penetration in preclinical drug candidates .

Future Directions

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume